REACTION_CXSMILES
|
NC1C(CC)=C(Cl)C=C2C=1N=C(Cl)C(Cl)=N2.[NH2:17][C:18]1[C:27]([Cl:28])=[C:26]([CH2:29][CH3:30])[CH:25]=[C:24]2[C:19]=1[N:20]=[C:21](Cl)[C:22](Cl)=[N:23]2.[CH3:33][O-:34].[Na+].[CH3:36][OH:37]>O1CCCC1.C(OCC)(=O)C>[NH2:17][C:18]1[C:27]([Cl:28])=[C:26]([CH2:29][CH3:30])[CH:25]=[C:24]2[C:19]=1[N:20]=[C:21]([O:37][CH3:36])[C:22]([O:34][CH3:33])=[N:23]2 |f:2.3|
|
Name
|
5-amino-2,3,7-trichloro6-ethylquinoxaline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1CC)Cl)Cl)Cl
|
Name
|
5-amino-2,3,6-trichloro-7-ethylquinoxaline
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)CC)Cl)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.84 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (2×10 ml), saturated aqueous sodium chloride (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by flash chromatography (eluting with hexane/ethyl acetate 19:1)
|
Type
|
CUSTOM
|
Details
|
gave two products
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)CC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |